
Furfurylidene trifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfurylidene trifluoroacetone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a trifluoroacetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfurylidene trifluoroacetone can be synthesized through the condensation reaction of 2-furaldehyde and trifluoroacetone in the presence of a basic medium. The reaction typically involves mixing the reactants in an aqueous sodium hydroxide solution, followed by purification through vacuum sublimation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Furfurylidene trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-based acids or other derivatives.
Reduction: The carbonyl group in trifluoroacetone can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Furan-based acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Furfurylidene trifluoroacetone has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of thermosetting resins, which are known for their thermal and chemical resistance.
Materials Science: The compound is explored for its potential in creating heat-resistant polymer composites.
Biological Studies: While specific biological applications are limited, its derivatives may be investigated for potential medicinal properties.
Mechanism of Action
The mechanism of action of furfurylidene trifluoroacetone involves its ability to undergo polymerization and form cross-linked networks. The furan ring can participate in various chemical reactions, leading to the formation of stable polymers. The trifluoroacetone moiety contributes to the compound’s reactivity and stability under different conditions .
Comparison with Similar Compounds
Furfurylidene acetone: Similar structure but lacks the trifluoroacetone moiety.
Furfurylidene acetophenone: Contains a phenyl group instead of trifluoroacetone.
Furfurylidene t-butyl ketone: Features a t-butyl group in place of trifluoroacetone.
Uniqueness: Furfurylidene trifluoroacetone is unique due to the presence of the trifluoroacetone moiety, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of specialized polymers and materials.
Properties
Molecular Formula |
C8H5F3O2 |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H |
InChI Key |
XAWNCDXABDPWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


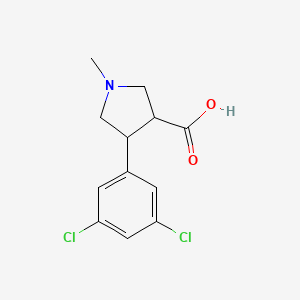
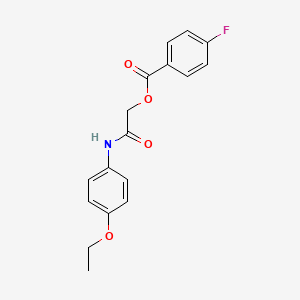
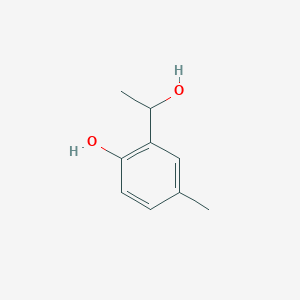
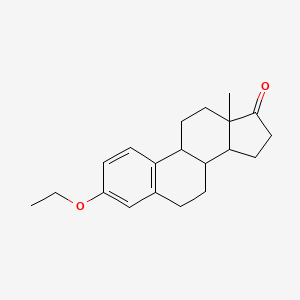
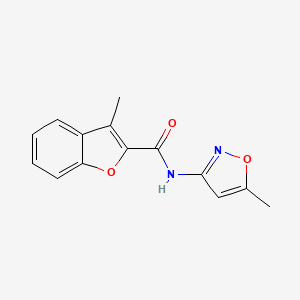
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one](/img/structure/B14875282.png)
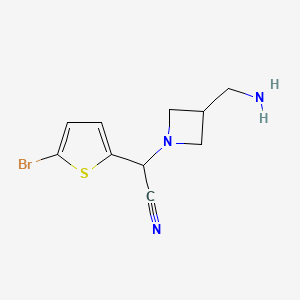
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
![(2S,3R,4S,5S,6R)-2-[4-[(2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14875308.png)
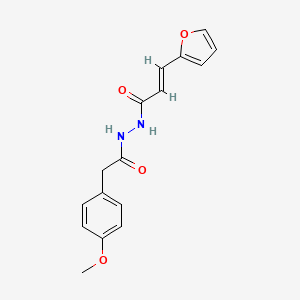
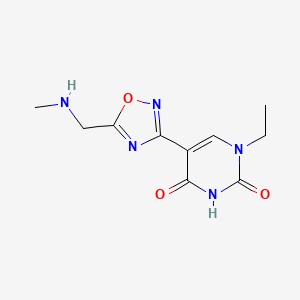
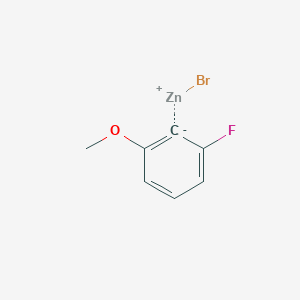
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)

